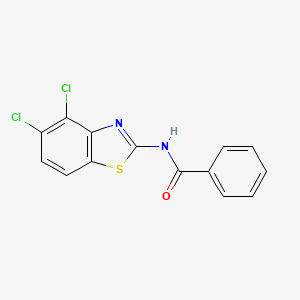

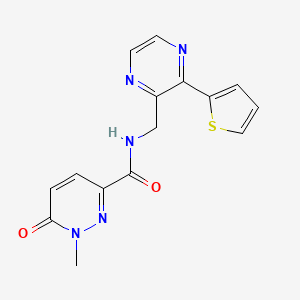

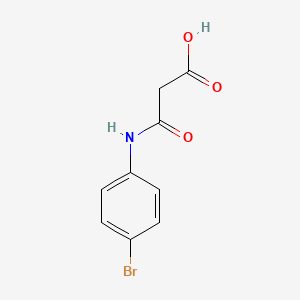

![molecular formula C17H18N2O3S B3018464 N-[3-(2-氧代哌啶-1-基)苯基]苯磺酰胺 CAS No. 941893-47-6](/img/structure/B3018464.png)

N-[3-(2-氧代哌啶-1-基)苯基]苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide is a compound that falls within the class of benzenesulfonamides, which are known for their diverse biological activities. The compound's structure suggests that it could potentially exhibit similar pharmacological properties as other benzenesulfonamides, such as antimicrobial, anti-HIV, and carbonic anhydrase inhibitory activities .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or other nucleophiles. For example, the synthesis of N-pyridin-3-yl-benzenesulfonamide was achieved by reacting benzene sulfonyl chloride with 3-aminopyridine, which could be analogous to the synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide . The use of chlorosulfonic acid under anhydrous conditions has also been reported for the synthesis of benzenesulfonamides bearing oxadiazole moieties .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often confirmed using various spectroscopic techniques such as FTIR, NMR, and sometimes X-ray crystallography. For instance, the structure of N-(3-methoxybenzoyl)benzenesulfonamide was elucidated using these methods, and the compound was found to crystallize in the trigonal crystal system with specific unit cell parameters . Similar techniques would likely be employed to analyze the molecular structure of N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide.

Chemical Reactions Analysis

Benzenesulfonamides can participate in various chemical reactions, including the formation of hydrogen bonds, as observed in the crystal structure of 3-nitro-N-phenyl-4-(phenylamino)benzenesulfonamide, where molecules are linked to form dimers via N-H...O hydrogen bonds . These interactions are crucial for the biological activity and stability of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides, such as solubility, melting point, and stability, can be influenced by the nature of the substituents on the benzene ring. For example, the presence of electron-donating or electron-withdrawing groups can affect the acidity of the sulfonamide hydrogen and, consequently, the compound's solubility and reactivity . The specific properties of N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide would need to be determined experimentally.

Relevant Case Studies

Several benzenesulfonamide derivatives have been studied for their potential biological activities. For instance, some compounds have shown significant intraocular pressure-lowering activity in animal models of glaucoma . Others have been screened for antimicrobial and anti-HIV activity, with structure-activity relationship (SAR) studies guiding the interpretation of the results . Additionally, certain benzenesulfonamides have exhibited cytotoxic activities and have been investigated as carbonic anhydrase inhibitors, which is relevant for anti-tumor activity studies .

科学研究应用

酶和受体的抑制剂:一些苯磺酰胺衍生物已被研究其作为特定酶的高亲和力抑制剂的潜力。例如,某些化合物已显示出作为犬尿氨酸 3-羟化酶(与神经系统疾病有关的酶)的抑制剂的有效性 (Röver 等人,1997)。此外,像 SB-399885 这样的化合物已被研究其作为选择性 5-HT6 受体拮抗剂的潜力,这可能有利于认知增强 (Hirst 等人,2006)。

抗癌活性:苯磺酰胺衍生物已被探索其抗癌特性。例如,一系列 N-(芳基/杂芳基)-4-(1H-吡咯-1-基)苯磺酰胺对各种人类肿瘤细胞系显示出显着的抗癌活性 (Żołnowska 等人,2018)。此外,其他研究已经合成并评估了新型磺酰胺衍生物的抗增殖活性,揭示了作为抗癌剂开发的潜力 (Motavallizadeh 等人,2014)。

抗菌特性:一些苯磺酰胺衍生物已被合成并表征其抗菌活性。这些化合物在对抗各种细菌菌株方面显示出希望,使其成为新型抗菌剂的潜在候选者 (Ijuomah 等人,2022)。

磷脂酶 A2 的抑制:还对苯磺酰胺衍生物抑制与炎症和其他病理状况有关的膜结合磷脂酶 A2 的潜力进行了研究 (Oinuma 等人,1991)。

作用机制

Target of Action

The primary target of N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide, also known as Apixaban , is the activated Factor X (FXa) in the coagulation cascade . FXa plays a crucial role in the blood clotting process, and its inhibition can prevent thrombin generation and thrombosis .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, showing over 30,000-fold selectivity for FXa over other human coagulation proteases . This interaction results in a rapid onset of inhibition of FXa, affecting both free and prothrombinase- and clot-bound FXa activity in vitro .

Biochemical Pathways

By inhibiting FXa, Apixaban reduces thrombin generation, indirectly inhibiting platelet aggregation . This action disrupts the coagulation cascade, preventing the formation of blood clots and thereby reducing the risk of thromboembolic events .

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of Apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by Apixaban leads to a reduction in thrombin generation and thrombosis . This results in a dose-dependent antithrombotic efficacy in pre-clinical studies, without excessive increases in bleeding times .

Action Environment

Environmental factors such as the presence of other medications can influence the action of Apixaban. For instance, strong inhibitors of CYP3A4 and P-gp can increase Apixaban’s blood levels . Conversely, strong inducers of CYP3A4 and P-gp can decrease Apixaban’s blood levels . Therefore, the use of these medications should be carefully managed to ensure the optimal efficacy and safety of Apixaban .

属性

IUPAC Name |

N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c20-17-11-4-5-12-19(17)15-8-6-7-14(13-15)18-23(21,22)16-9-2-1-3-10-16/h1-3,6-10,13,18H,4-5,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGLVDJUIWJJEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

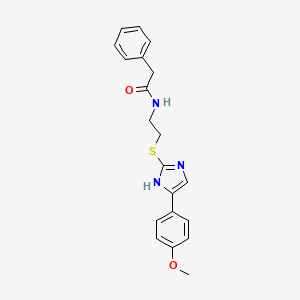

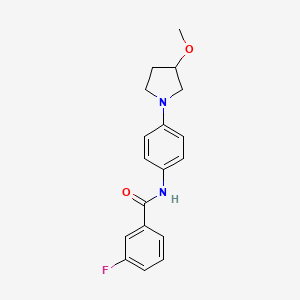

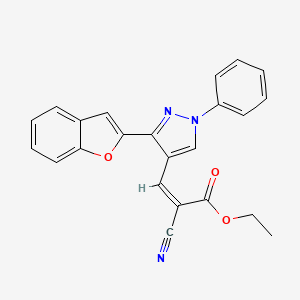

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3018391.png)

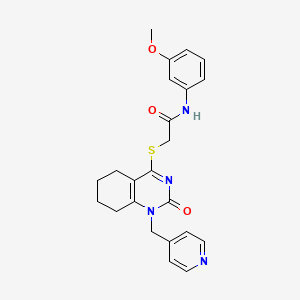

![4,7-Dimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3018399.png)